2-Fluoro-N-propylaniline

Description

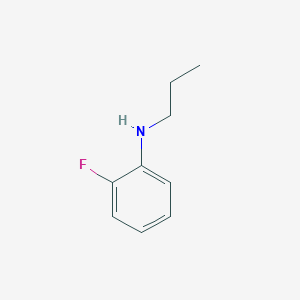

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMJICSNKXQZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Fluoro N Propylaniline

Direct Synthesis Approaches to 2-Fluoro-N-propylaniline

Direct synthetic routes to this compound involve the formation of the C-N bond as a key step, starting from precursors that already contain the fluoro and propyl groups, or by introducing one of these groups in the final step.

Amination Reactions in the Synthesis of N-Substituted Anilines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the synthesis of N-substituted anilines. wikipedia.orgnih.gov This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org In the context of synthesizing this compound, this would involve the coupling of a 2-fluoro-substituted aryl halide, such as 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene, with propylamine.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylamine and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is crucial for the success of the reaction. nih.gov Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-2-fluorobenzene | Propylamine | Pd(OAc)₂, BINAP | NaOt-Bu | Toluene | 80-110 | Good to Excellent |

| 1-Iodo-2-fluorobenzene | Propylamine | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Dioxane | 100 | High |

This table represents typical conditions for Buchwald-Hartwig amination reactions and predicted outcomes for the synthesis of this compound based on literature for similar substrates.

Reductive Amination Routes to this compound

Reductive amination provides another direct pathway to this compound. This method involves the reaction of 2-fluoroaniline (B146934) with propanal (propionaldehyde) in the presence of a reducing agent. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced in situ to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. Catalytic hydrogenation over metal catalysts such as palladium on carbon (Pd/C) or nickel can also be utilized. mdpi.com The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For instance, cobalt-based composites have been studied for the catalytic amination of aromatic aldehydes with amines in the presence of hydrogen. mdpi.com

| Aniline (B41778) Derivative | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

| 2-Fluoroaniline | Propanal | NaBH(OAc)₃ | Dichloromethane | Room Temp | Atmospheric | High |

| 2-Fluoroaniline | Propanal | H₂ / Co-based composite | Methanol | 100 | 100 | 72-96 |

This table illustrates representative conditions for reductive amination and is based on general methodologies and specific examples with similar aromatic aldehydes. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Fluoroaniline (B8554772) Precursors

Nucleophilic aromatic substitution (SNAr) can be a viable strategy for the synthesis of this compound, particularly when starting with a substrate that has a good leaving group ortho to an activating group. In this specific case, 1,2-difluorobenzene could serve as the precursor. The fluorine atom is a moderately good leaving group in SNAr reactions, especially when the ring is activated by electron-withdrawing groups. However, even without strong activation, the reaction can proceed with a potent nucleophile like propylamine, often under elevated temperatures and pressures.

The mechanism of an SNAr reaction involves the nucleophilic attack of the amine on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The departure of the leaving group then restores the aromaticity of the ring, yielding the final product. pressbooks.pub For the reaction of 1,2-difluorobenzene with propylamine, the fluorine atom is both the leaving group and a mildly activating group through its inductive electron-withdrawing effect.

| Aryl Precursor | Nucleophile | Solvent | Temperature (°C) | Pressure | Yield |

| 1,2-Difluorobenzene | Propylamine | DMSO | 100-150 | Sealed tube | Moderate to Good |

This table outlines plausible conditions for the SNAr synthesis of this compound based on general principles of this reaction type.

Derivatization and Functionalization from Precursors

An alternative approach to synthesizing this compound is through the modification of readily available precursors, such as 2-fluoroaniline or N-propylaniline.

N-Alkylation of 2-Fluoroaniline

The direct N-alkylation of 2-fluoroaniline with a propylating agent is a straightforward method for the synthesis of this compound. Common alkylating agents for this purpose include propyl halides (e.g., 1-bromopropane (B46711) or 1-iodopropane) or propanol (B110389).

When using propyl halides, the reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Over-alkylation to form the tertiary amine can be a competing side reaction.

The use of alcohols as alkylating agents, particularly in the presence of heterogeneous catalysts like zeolites, offers a greener alternative. um.edu.my Cation-exchanged Y- and ZSM-5 zeolites have been investigated for the vapor-phase alkylation of aniline with propanol. um.edu.my These catalysts provide acidic sites that facilitate the reaction. For aniline, N-alkylation is often the dominant pathway. um.edu.my

| Precursor | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield of N-alkylation (%) |

| 2-Fluoroaniline | 1-Bromopropane | K₂CO₃ | Acetonitrile | Reflux | Moderate |

| 2-Fluoroaniline | n-Propanol | Ce-Y Zeolite | Vapor Phase | 350-450 | 55-70 |

This table provides representative conditions for N-alkylation reactions based on general procedures and specific studies on aniline alkylation. um.edu.my

Fluorination Strategies for N-propylaniline Analogs

The introduction of a fluorine atom onto the aromatic ring of N-propylaniline is another synthetic strategy. This is typically achieved through electrophilic aromatic substitution using a fluorinating agent. The directing effect of the N-propylamino group, which is an activating ortho-, para-director, will influence the regioselectivity of the fluorination.

Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgjuniperpublishers.com These reagents are generally stable, solid compounds that are safer to handle than elemental fluorine. wikipedia.org The reaction of primary and secondary amines with Selectfluor™ has been shown to result in N-fluorination. rsc.org However, for aromatic amines, C-fluorination on the ring is the desired outcome. The reaction conditions, including the solvent and any additives, can be optimized to favor aromatic fluorination. Due to steric hindrance from the N-propyl group, fluorination is expected to occur predominantly at the para-position, with some ortho-fluorination also possible.

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Major Product(s) |

| N-propylaniline | Selectfluor® | Acetonitrile | Room Temp | 4-Fluoro-N-propylaniline and this compound |

| N-propylaniline | NFSI | Dichloromethane | Room Temp | 4-Fluoro-N-propylaniline and this compound |

This table illustrates the expected outcomes of electrophilic fluorination of N-propylaniline based on the known reactivity of electrophilic fluorinating agents and the directing effects of the amino group.

Advanced Synthetic Techniques Applied to this compound Synthesis

Modern synthetic strategies for compounds like this compound increasingly rely on advanced techniques that offer significant advantages over traditional batch methods. These technologies provide precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety profiles.

Flow Chemistry Methodologies in Organofluorine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including organofluorine compounds. uc.pt This approach offers inherent advantages such as superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents and unstable intermediates. uc.ptchemistryviews.org For the synthesis of fluorinated compounds, flow reactors provide a significant safety enhancement, particularly when using reagents like elemental fluorine. rsc.org

The synthesis of fluorinated building blocks, such as fluorinated α-amino acids, has been successfully demonstrated using semi-continuous flow processes. chemistryviews.org For instance, a process involving photooxidative cyanation of a fluorinated amine followed by acid-mediated nitrile hydrolysis can be performed in a continuous setup, which is advantageous for large-scale production. chemistryviews.org Applying this principle to the synthesis of this compound could involve a multi-step flow system where 2-fluoroaniline is sequentially alkylated with a propylating agent under optimized flow conditions. This allows for rapid reaction screening and optimization, potentially leading to higher throughput and yield compared to batch processing. rsc.org The modular nature of flow systems also permits the integration of multiple reaction steps, such as reaction, work-up, and purification, into a single continuous operation. uc.pt

Microwave-Assisted Synthesis of N-Substituted Fluoroanilines

Microwave-assisted organic synthesis has become a popular method for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chim.itnih.gov This technique has been effectively applied to the synthesis of various nitrogen-containing heterocycles and N-substituted anilines. chim.it

In the context of N-substituted fluoroanilines, microwave irradiation can significantly expedite the N-alkylation process. For example, the reaction of 3-chloro-4-fluoroaniline with various reagents has been facilitated by microwave heating. jmpas.comorientjchem.org A general approach for synthesizing N-substituted aldimines involves the microwave-assisted, solvent-free reaction of non-volatile amines with aromatic aldehydes, achieving high yields in as little as eight minutes. organic-chemistry.org This rapid and efficient method could be adapted for the synthesis of this compound by reacting 2-fluoroaniline with propanal under microwave irradiation to form the corresponding imine, followed by reduction. The benefits include operational simplicity and reduced environmental impact due to the absence of solvents. organic-chemistry.org

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Aromatic Aldehydes & Non-volatile Amines | Microwave, Solvent-free, 100°C | 8 minutes | 75-100% | organic-chemistry.org |

| 3-Chloro-4-fluoroaniline & Acetic Anhydride | Microwave | 1 hour | 94% | jmpas.com |

| 2,5-hexadione & Primary Amines | Microwave, Salicylic acid catalyst | Not specified | Good to Excellent | chim.it |

Catalytic Approaches (e.g., Palladium-Catalyzed Amination)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, for instance, is a versatile method for coupling amines with aryl halides. This approach is highly relevant for the synthesis of N-substituted anilines, including those with fluorine substituents. nih.gov

The synthesis of fluoroalkylanilines can be achieved by the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. nih.gov While this involves adding a fluorinated alkyl chain to an aniline, the reverse reaction—coupling an amine with a fluorinated aryl halide (e.g., propyl amine with 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene)—is a standard and effective strategy. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. Modern palladium/norbornene cooperative catalysis has enabled the ortho-C‒H amination of arylborates, offering a direct route to structurally diverse anilines under mild, scalable, and phosphine-ligand-free conditions. researchgate.net This type of directed C-H functionalization represents an atom-economical alternative to traditional cross-coupling methods.

Recent advancements have also led to the development of palladium-catalyzed multicomponent synthesis, which allows for the construction of complex molecules like 2-imidazolines from simple precursors in a single step. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.orgacsgcipr.org In the synthesis of this compound, these principles can be applied by selecting environmentally benign solvents, utilizing catalytic processes, and minimizing waste.

Solvent-Free and Reduced-Solvent Reaction Systems

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to pollution. Solvent-free, or neat, reaction conditions represent an ideal scenario. Mechanochemical grinding is one such technique that facilitates the synthesis of N-substituted amines without any solvent, offering mild conditions, short reaction times, and excellent yields without the need for column chromatography. rsc.org

Visible light-induced N-formylation of anilines has been achieved under solvent- and catalyst-free conditions, highlighting another green approach. tandfonline.com For the N-alkylation of anilines, solvent-free methods using catalysts like Brönsted acidic ionic liquids have proven highly efficient for producing various aniline derivatives in good to excellent yields. rsc.org A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has also been reported, proceeding smoothly in a solvent like DME at moderate temperatures. beilstein-journals.orgnih.gov Adopting such solvent-free or reduced-solvent strategies for the propylation of 2-fluoroaniline would significantly improve the environmental profile of the synthesis.

| Reaction Type | Conditions | Key Advantages | Reference |

| N-alkylation of Amines | Mechanochemical grinding, room temp. | Solvent-free, short reaction time, high yield, no chromatography | rsc.org |

| Friedel-Crafts Reaction | Brönsted acidic ionic liquid catalyst | Metal- and solvent-free, good to excellent yields | rsc.org |

| Imine Condensation–Isoaromatization | Catalyst- and additive-free, 60°C | No metal catalyst, operational simplicity | beilstein-journals.orgnih.gov |

Use of Ionic Liquids and Sustainable Media

Ionic liquids (ILs) are salts with low melting points (below 100 °C) that are considered green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.orgauctoresonline.org They can act as both the solvent and catalyst in chemical reactions.

The N-alkylation of anilines has been shown to proceed with high yield and selectivity in various ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]). rsc.org The use of ILs can help control competing over-alkylation reactions, which are a common problem in the synthesis of secondary amines. rsc.org The properties of the ionic liquid can be tuned by changing the cation or anion to optimize reaction conditions. auctoresonline.orgnih.gov For the synthesis of this compound, reacting 2-fluoroaniline with a propyl halide in an appropriate ionic liquid could offer an efficient and sustainable route, minimizing waste and allowing for easy separation and recycling of the reaction medium. rsc.org

Waste Mitigation and Atom Economy Considerations

In the synthesis of this compound, adherence to the principles of green chemistry, particularly waste mitigation and atom economy, is crucial for developing sustainable and environmentally responsible processes. The selection of a synthetic route has significant implications for the types and quantities of waste generated, as well as the efficiency with which atoms from the reactants are incorporated into the final product. Key strategies in the synthesis of N-alkylanilines, which can be applied to this compound, focus on the use of catalytic methods, greener reagents and solvents, and reaction conditions that minimize byproduct formation.

Two primary routes for the N-propylation of 2-fluoroaniline are commonly considered: direct alkylation with a propyl halide and reductive amination with propanal. Each presents a distinct profile in terms of waste and atom economy.

Direct Alkylation: The reaction of 2-fluoroaniline with a propyl halide, such as 1-bromopropane or 1-chloropropane, is a traditional method for N-alkylation. This method often requires a base to neutralize the hydrogen halide byproduct.

Waste Products: The primary stoichiometric byproduct is a halide salt (e.g., NaBr, KCl), which is generated in equimolar amounts to the product. The use of organic solvents for the reaction and subsequent work-up also contributes to the waste stream. Over-alkylation to form the tertiary amine can be a significant side reaction, leading to reduced yield and the generation of additional byproducts that need to be separated.

Atom Economy: The atom economy for this route is inherently limited by the formation of the salt byproduct. The theoretical maximum atom economy is significantly less than 100%.

Reductive Amination: A greener alternative is the reductive amination of 2-fluoroaniline with propanal. This two-step, one-pot process involves the initial formation of an imine, which is then reduced to the desired secondary amine.

Atom Economy: The atom economy of reductive amination, particularly when catalytic hydrogenation is employed, is very high, approaching 100% in the ideal case. This method avoids the generation of inorganic salt waste associated with direct alkylation.

Recent advancements in catalysis offer further opportunities for waste mitigation. The use of heterogeneous catalysts can simplify product purification and catalyst recycling, reducing solvent use and waste from separation processes. Additionally, employing greener solvents, such as ionic liquids or deep eutectic solvents, can minimize the environmental impact associated with volatile organic compounds (VOCs). prepchem.com A patent describes the preparation of N-alkyl-2-fluoroaniline through a copper-catalyzed Ullmann reaction of o-fluorobromobenzene with an N-alkyl formamide, followed by hydrolysis. This method is reported to have a short process route and reduced waste.

The following table provides a comparative overview of the waste and atom economy considerations for different potential synthetic routes to this compound.

| Synthetic Route | Reactants | Reagents/Catalysts | Primary Byproducts | Atom Economy | Waste Mitigation Considerations |

| Direct Alkylation | 2-Fluoroaniline, 1-Bromopropane | Base (e.g., K2CO3) | KBr, H2O | Moderate | Generation of stoichiometric salt waste. Potential for over-alkylation leading to more waste. |

| Reductive Amination (Borohydride) | 2-Fluoroaniline, Propanal | NaBH4 | Borate salts, H2O | Moderate to High | Generates boron-containing waste that requires treatment. |

| Reductive Amination (Catalytic Hydrogenation) | 2-Fluoroaniline, Propanal | H2, Catalyst (e.g., Pd/C) | H2O | Very High | Highly atom-economical. Water is the only byproduct. Catalyst can be recycled. |

| Ullmann Reaction | o-Fluorobromobenzene, N-Propylformamide | Copper catalyst, Base | Salt, Formic acid (from hydrolysis) | Moderate | Avoids direct handling of alkylamines. Potential for metal contamination in waste streams. |

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro N Propylaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The N-propyl group further enhances this activation through inductive effects. The fluorine atom at the ortho position, being electronegative, exerts a deactivating inductive effect (-I) but also a mesomeric or resonance effect (+M) through its lone pairs. In electrophilic aromatic substitution, the directing effect of the substituents is crucial. The amino group is a strong ortho, para-director. researchgate.netthieme-connect.de The fluorine atom is also an ortho, para-director.

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the para position (C4) and the other ortho position (C6) relative to the amino group. Steric hindrance from the N-propyl group and the fluorine atom may influence the regioselectivity, often favoring the less hindered para position.

Common electrophilic aromatic substitution reactions include:

Halogenation: The reaction with halogens, typically in the presence of a Lewis acid catalyst for less reactive substrates, would be expected to yield halogenated derivatives. wikipedia.org For highly activated rings like anilines, the reaction can sometimes proceed without a catalyst.

Nitration: Nitration of anilines requires careful control of reaction conditions to prevent oxidation and the formation of meta-isomers due to the protonation of the amino group in strong acidic media. google.com

Sulfonation: Similar to nitration, sulfonation involves strong acids and can lead to the formation of the anilinium ion, affecting the regioselectivity.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. wikipedia.orgresearchgate.net

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂/FeBr₃ | 4-Bromo-2-fluoro-N-propylaniline |

| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-4-nitro-N-propylaniline |

| Sulfonation | H₂SO₄ | 4-Amino-3-fluorophenyl)propyl)sulfonic acid |

Nucleophilic Reactivity and Derivatization at the Nitrogen Center

The nitrogen atom of the secondary amine in 2-Fluoro-N-propylaniline possesses a lone pair of electrons, making it a nucleophilic center. It can readily react with various electrophiles.

Alkylation: Further alkylation of the nitrogen can occur with alkyl halides, though this can be challenging to control and may lead to the formation of a quaternary ammonium salt. A Korean patent describes that aromatic amines with electron-withdrawing groups on the ring, such as 2-fluoroaniline (B146934), tend to undergo N-alkylation rather than ring alkylation. google.com

Acylation: The nitrogen can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often used as a protective strategy for the amino group in multi-step syntheses.

Reaction with Aldehydes and Ketones: In a process known as reductive amination, secondary amines can react with aldehydes and ketones to form an intermediate iminium ion, which is then reduced to a tertiary amine. A Chinese patent describes the synthesis of 4-fluoro-N-isopropylaniline through the reductive alkylation of p-fluoroaniline with acetone. google.com

| Reaction | Reagents | Product Type |

| Alkylation | R-X (Alkyl halide) | Tertiary amine |

| Acylation | RCOCl (Acyl chloride) | Amide |

| Reductive Amination | R'COR'' (Ketone/Aldehyde), Reducing agent (e.g., NaBH₃CN) | Tertiary amine |

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions either as a nucleophile (through the N-H bond) or as a substrate if further functionalized with a leaving group on the aromatic ring.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgrug.nl In this context, this compound can be synthesized by coupling 1-bromo-2-fluorobenzene with propylamine. Conversely, if this compound were to be coupled with an aryl halide, it would act as the amine component.

A typical Buchwald-Hartwig amination involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction. nih.gov

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |

| 1-Bromo-2-fluorobenzene | Propylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | This compound |

| Aryl-X | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | N-Aryl-2-fluoro-N-propylaniline |

Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical method for C-N bond formation, often requiring harsher conditions than palladium-catalyzed reactions. wikipedia.orgorganic-chemistry.org Modern protocols have been developed with ligands that allow for milder reaction conditions. nih.gov

Rhodium and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts are known to catalyze a variety of transformations, including C-H activation and amination reactions. nih.govrsc.org While no specific examples with this compound are available, the general reactivity patterns of anilines suggest its potential as a substrate in such reactions.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed for the ortho-selective C-H perfluoroalkylation of anilines. nih.gov Ruthenium complexes also catalyze the reduction and reductive N-alkylation of amides. nih.gov

Oxidative and Reductive Transformations of this compound

The aniline moiety is susceptible to both oxidation and reduction, depending on the reagents and reaction conditions.

Oxidative Transformations: Oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, and polymeric materials. The outcome is highly dependent on the oxidizing agent used.

Reductive Transformations: The aromatic ring of this compound can be reduced under catalytic hydrogenation conditions, although this typically requires high pressures and temperatures. More commonly, reductive transformations are relevant in the synthesis of such compounds, for example, through the reduction of a corresponding nitroaromatic precursor. The synthesis of fluoroanilines often involves the catalytic hydrogenation of fluorinated nitrobenzene compounds. google.com

Mechanistic Investigations of Reactions Involving this compound

While no specific mechanistic studies on this compound have been found, the mechanisms of the reactions it is expected to undergo are well-established for related compounds.

Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The substituents on the ring influence the stability of this intermediate and thus the rate and regioselectivity of the reaction.

Buchwald-Hartwig Amination: The catalytic cycle is generally believed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

Ullmann Condensation: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. mdpi.com

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of bond-breaking and bond-forming processes. A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate wikipedia.orgprinceton.edulibretexts.org. For reactions involving this compound, KIE studies could provide significant insights, particularly in reactions involving the cleavage of C-H or N-H bonds.

While no specific KIE studies on this compound were found, research on similar compounds, such as the C-H hydroxylation of N,N-dimethylaniline by cytochrome P450, demonstrates the utility of this approach. In this case, Density Functional Theory (DFT) calculations of the reaction between Compound I (Cpd I) of cytochrome P450 and N,N-dimethylaniline revealed that the kinetic isotope effects are highly sensitive to the spin state of the reactants nih.gov. The study calculated the KIE for both the low-spin and high-spin states of Cpd I, showing that only the low-spin pathway was consistent with experimental data nih.gov.

For a hypothetical reaction of this compound, such as enzymatic oxidation at the N-propyl group, a primary KIE would be expected if the C-H bond cleavage is the rate-determining step. The magnitude of the KIE (kH/kD) would indicate the degree of bond breaking in the transition state.

Table 1: Theoretical Kinetic Isotope Effects for the C-H Hydroxylation of N,N-dimethylaniline by Cytochrome P450 Compound I nih.gov

| Spin State | Calculated KIE (kH/kD) | Experimental KIE (kH/kD) |

| Low-Spin | 7.8 | 8.0 ± 0.8 |

| High-Spin | 2.3 | 8.0 ± 0.8 |

This table illustrates the sensitivity of KIE to the reaction mechanism for a related N-alkylaniline and highlights the type of data that could be obtained for this compound.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is crucial for confirming proposed reaction mechanisms. Spectroscopic techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are invaluable for identifying and characterizing these transient species nih.govrsc.org.

In the context of fluorinated anilines, studies on their biodehalogenation have identified reactive intermediates. For instance, the microsomal NADPH-dependent dehalogenation of fluoroanilines is proposed to proceed through the formation of reactive quinoneimine and semiquinoneimine metabolites nih.gov. These intermediates are formed via monooxygenation at the fluorinated position, followed by the release of a fluoride anion nih.gov. The formation of these types of intermediates could be monitored using techniques like electrospray ionization mass spectrometry (ESI-MS), which is particularly well-suited for detecting charged or easily ionizable intermediates nih.gov.

For this compound, it is plausible that similar quinoneimine-type intermediates could be formed during oxidative metabolism or other chemical transformations. The presence of the N-propyl group may influence the stability and subsequent reactivity of these intermediates. Advanced techniques like ion mobility-mass spectrometry could further aid in separating and identifying isomeric intermediates nih.gov.

Table 2: Potential Reactive Intermediates in the Metabolism of Fluorinated Anilines nih.gov

| Intermediate Type | Method of Formation | Potential Spectroscopic Detection Method |

| Quinoneimine | Monooxygenation at the fluorinated position | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Semiquinoneimine | Oxidation of a hydroxyaniline metabolite | Electron Paramagnetic Resonance (EPR) Spectroscopy |

This table outlines potential intermediates for fluorinated anilines, which can be extrapolated to suggest possible transient species in the reactions of this compound.

Analysis of Reaction Pathways and Transition States

The analysis of reaction pathways and the characterization of transition states provide a detailed picture of how a chemical reaction proceeds. Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for these investigations chemrxiv.orgchemrxiv.org.

For fluorinated anilines, several reaction pathways have been investigated. In the context of biodehalogenation, three primary routes have been proposed:

Monooxygenation at the fluorinated carbon, leading to the formation of a quinoneimine and release of fluoride nih.gov.

Protein binding of a fluoro-containing (semi)quinoneimine metabolite nih.gov.

Formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen nih.gov.

The specific pathway followed by this compound would likely be influenced by the electronic effects of both the fluorine and N-propyl substituents. Computational studies on m-fluoroaniline have shown that the fluorine substituent alters the charge distribution and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) chemrxiv.orgchemrxiv.org. These alterations, in turn, affect the molecule's reactivity towards electrophilic and nucleophilic attack chemrxiv.org.

A theoretical study of this compound would likely involve mapping the potential energy surface for a given reaction to identify the transition state structures and calculate their energies. This would allow for the determination of the most favorable reaction pathway.

Table 3: Investigated Reaction Pathways for the Biodehalogenation of Fluorinated Anilines nih.gov

| Pathway | Key Step | Resulting Product/Intermediate |

| Pathway 1 | Monooxygenation at fluorinated position | Quinoneimine |

| Pathway 2 | Protein binding of (semi)quinoneimine | Protein adduct |

| Pathway 3 | Hydroxylation followed by oxygen exposure | Dimerized/polymerized products |

This table summarizes the known reaction pathways for related fluorinated anilines, providing a framework for predicting the potential reactivity of this compound.

Spectroscopic and Computational Elucidation of 2 Fluoro N Propylaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Fluoro-N-propylaniline, providing insights into its carbon framework, the disposition of protons, and the influence of the fluorine substituent.

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The N-propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene group directly attached to the nitrogen atom. The aromatic region displays complex multiplets resulting from the spin-spin coupling between the aromatic protons and the fluorine atom.

The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon skeleton. The carbon directly bonded to the fluorine atom (C-2) exhibits a large coupling constant (¹JCF), a characteristic feature in fluorine-containing organic molecules. The carbons of the propyl group are observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on analogous structures and standard chemical shift increments.

| Atom/Group | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH₂- (N-linked) | ¹H NMR | ~3.10 | Triplet (t) | J ≈ 7.1 |

| -CH₂- (middle) | ¹H NMR | ~1.65 | Sextet | J ≈ 7.2 |

| -CH₃ | ¹H NMR | ~0.98 | Triplet (t) | J ≈ 7.4 |

| NH | ¹H NMR | ~3.80 | Broad Singlet (br s) | - |

| Aromatic H | ¹H NMR | 6.60 - 7.10 | Multiplets (m) | - |

| -CH₂- (N-linked) | ¹³C NMR | ~45.8 | - | - |

| -CH₂- (middle) | ¹³C NMR | ~22.5 | - | - |

| -CH₃ | ¹³C NMR | ~11.6 | - | - |

| Aromatic C | ¹³C NMR | 110 - 155 | - | Note: C-F coupling observed |

¹⁹F NMR is a highly sensitive and powerful technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.ilrsc.org For this compound, the ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom. The precise chemical shift is sensitive to the electronic environment on the aromatic ring. Furthermore, the signal is split into a multiplet due to coupling with the ortho, meta, and para protons on the ring, providing valuable information about the electronic distribution and substitution pattern. This technique is particularly useful for confirming the position of the fluorine atom and studying intermolecular interactions.

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings. For this compound, it would show a clear correlation track between the adjacent methylene and methyl protons of the propyl chain (-CH₂-CH₂-CH₃), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This provides insights into the molecule's three-dimensional structure and preferred conformation. For example, a NOESY correlation between the N-methylene protons and the aromatic proton at the C-6 position would suggest a specific spatial orientation of the N-propyl group relative to the aromatic ring.

Vibrational Spectroscopy Studies (IR, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of its functional groups.

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretch of the secondary amine, C-H stretches of both the aromatic ring and the aliphatic propyl chain, C=C stretching of the aromatic ring, and a strong, characteristic C-F stretching vibration. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the carbon skeleton.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Propyl Group | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| N-H Bend | Secondary Amine | 1500 - 1600 | Medium |

| C-F Stretch | Fluorobenzene | 1200 - 1300 | Strong |

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular formula (C₉H₁₂FN) with an expected m/z (mass-to-charge ratio) of 153.

The fragmentation of N-alkylanilines is often dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, the most prominent fragmentation pathway is expected to be the loss of an ethyl radical (•CH₂CH₃, mass 29) from the molecular ion, leading to a stable, resonance-delocalized fragment ion at m/z 124. This fragment is often the base peak in the spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 153 | [C₉H₁₂FN]⁺ | Molecular Ion (M⁺) |

| 124 | [M - C₂H₅]⁺ | Alpha-cleavage; loss of an ethyl radical |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the fluorinated benzene (B151609) ring. Aniline (B41778) and its derivatives typically exhibit two main absorption bands. The first, more intense band (the primary band) appears at shorter wavelengths, while a second, less intense band (the secondary or benzenoid band) with fine structure appears at longer wavelengths. The presence of the N-propyl and fluoro substituents acts to modify the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted aniline. This analysis helps to characterize the conjugated system of the molecule.

X-ray Crystallography of this compound Co-crystals or Advanced Derivatives

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional atomic arrangement of molecules in their solid state. This method provides invaluable data on bond lengths, bond angles, and the conformational structure of a molecule, as well as insights into intermolecular interactions such as hydrogen bonding and π–π stacking, which govern crystal packing. For aniline derivatives, X-ray diffraction has been instrumental in understanding their structural features. For instance, studies on poly-ortho-toluidine, a derivative of polyaniline, have revealed that while the base form is amorphous, its hydrochloride salt is partially crystalline, indicating how protonation can induce structural order. dtic.mil Similarly, X-ray crystallographic analysis has been successfully employed to confirm the exclusive s-trans conformation of certain 2′-fluoro-substituted acetophenone (B1666503) derivatives in the solid state. nih.gov

Despite the power of this technique, a search of the available scientific literature and crystallographic databases did not yield any reported single-crystal X-ray structures for this compound or its co-crystals. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, is a common strategy to modify the physicochemical properties of a substance. The study of such structures for this compound could provide critical information on its interaction with other molecules, which is fundamental for applications in materials science and medicinal chemistry. Future crystallographic studies would be essential to definitively determine its solid-state conformation and packing arrangement.

Computational Chemistry and Quantum Mechanical Studies

In the absence of extensive experimental data, computational chemistry and quantum mechanical studies serve as powerful tools to predict and understand the molecular properties of this compound. These theoretical methods allow for the investigation of molecular structure, electronic properties, and reactivity at the atomic level. journaleras.com For aniline and its derivatives, computational approaches, particularly Density Functional Theory (DFT), have been widely used to provide insights that complement and guide experimental work. umn.edu

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and equilibrium geometry of molecules. By approximating the electron density of a system, DFT calculations can accurately predict molecular properties. For substituted anilines, DFT methods, such as B3LYP, are routinely used to perform geometry optimizations to find the lowest energy structure. journaleras.com This process yields precise information on bond lengths, bond angles, and dihedral angles. The presence of substituents, like the fluorine atom and the N-propyl group in this compound, induces changes in the charge distribution and geometry of the aniline core. journaleras.com DFT calculations can quantify these electronic and structural alterations.

Below is a table of typical geometric parameters for substituted anilines, calculated using DFT, which provides an expected range for the structural characteristics of this compound.

| Parameter | Description | Typical Calculated Value |

| C-N Bond Length | The length of the bond between the aromatic ring and the nitrogen atom. | 1.39 - 1.41 Å |

| C-F Bond Length | The length of the bond between the aromatic ring and the fluorine atom. | 1.35 - 1.37 Å |

| C-C-N Bond Angle | The angle formed by two adjacent carbons in the ring and the nitrogen atom. | 119 - 121° |

| H-N-C Bond Angle | The angle involving the hydrogen on the nitrogen, the nitrogen atom, and the propyl carbon. | ~110 - 112° |

Note: The values presented are representative of DFT calculations on similar substituted aniline molecules and serve as an estimation for this compound.

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. The N-propyl group introduces conformational flexibility through rotation around the C(aryl)-N bond and the C-C bonds of the alkyl chain. Computational studies on substituted anilines, such as 2-ethylaniline, have demonstrated the use of ab initio calculations to analyze potential energy surfaces associated with the torsional motion of side chains. colostate.eduaip.org

To perform a conformer analysis, the potential energy landscape is scanned by systematically rotating the key dihedral angles. For this compound, these would include:

τ1 (C-C-C-N): Rotation of the entire propyl group relative to the aniline ring.

τ2 (C-C-N-C): Rotation around the N-C(propyl) bond.

τ3 (C-N-C-C): Rotation around the C(aryl)-N bond.

For each rotation, the energy of the molecule is calculated, allowing for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). The energy difference between these points defines the rotational energy barrier. nih.govbiomedres.us Studies on α-fluoroketones have shown that rotational barriers can be significantly influenced by the fluorine atom, which disfavors certain reactive conformations. beilstein-journals.org This comprehensive analysis helps in understanding the molecule's preferred shapes and dynamic behavior in different environments.

| Rotational Barrier | Description | Significance |

| C(aryl)-N Rotation | The energy required to rotate the N-propylamino group relative to the plane of the phenyl ring. | Influences the orientation of the amino group and potential for intramolecular hydrogen bonding with the ortho-fluorine. |

| N-C(propyl) Rotation | The energy required for rotation around the bond connecting the nitrogen to the propyl chain. | Determines the spatial arrangement of the propyl chain. |

| C-C(propyl) Rotation | The energy required for rotation around the C-C bond within the propyl chain. | Leads to different gauche and anti conformers of the propyl group. |

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions by modeling reaction pathways and identifying transition states. This involves mapping the potential energy surface that connects reactants to products. A prime example of this application for a related class of compounds is the theoretical study of the Bamberger rearrangement, a classic reaction of phenylhydroxylamines (an aniline derivative). In such studies, DFT calculations are used to trace the reaction path, locate the transition state structures, and calculate their corresponding activation energies. By modeling the system with and without solvent effects, a detailed, step-by-step mechanism can be proposed that explains experimental observations, such as product selectivity. This type of analysis for reactions involving this compound could predict its reactivity, potential side products, and the optimal conditions for desired chemical transformations.

A powerful application of quantum mechanical calculations is the prediction of spectroscopic properties. Theoretical calculations of vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts for aniline derivatives are routinely performed. These predicted spectra can be compared with experimental data to validate both the computational method and the proposed molecular structure. Often, a scaling factor is applied to the calculated harmonic frequencies to account for anharmonicity and other systematic errors, which typically results in excellent agreement between theoretical and experimental spectra. This combined experimental and computational approach is crucial for the unambiguous assignment of spectral features to specific molecular motions or chemical environments.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. journaleras.com An MEP map displays the electrostatic potential on the electron density surface, where different colors represent different potential values.

Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In anilines, this region is typically found around the nitrogen atom's lone pair. cdnsciencepub.com

Blue regions indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would highlight the nucleophilic character of the nitrogen lone pair and the influence of the electron-withdrawing fluorine atom on the charge distribution of the aromatic ring. journaleras.com

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). umn.edu

HOMO: Represents the outermost electrons and acts as an electron donor. Its energy level is related to the ionization potential.

LUMO: Represents the lowest energy site to accept electrons. Its energy level is related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Computational studies on substituted anilines have shown how different functional groups alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. umn.educdnsciencepub.com

| Molecule (para-substituted anilines) | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 |

| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 |

| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 |

Note: Data is for illustrative purposes, taken from DFT/B3LYP/6-311G(d,p) calculations on para-substituted anilines to demonstrate substituent effects on frontier orbital energies. chemicalbook.com

Applications of 2 Fluoro N Propylaniline As a Synthetic Intermediate and Building Block

Precursor for Nitrogen-Containing Heterocycles

2-Fluoro-N-propylaniline serves as a key starting material for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govmdpi.commdpi.com The reactivity of the aniline (B41778) moiety, combined with the electronic influence of the ortho-fluoro substituent, makes it amenable to a variety of cyclization reactions. ekb.egnih.gov

One of the most significant applications in this context is the synthesis of quinoline (B57606) derivatives. organic-chemistry.orgtaylorfrancis.com Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. researchgate.netmdpi.com Fluorinated anilines, in general, are valuable precursors for accessing fluorinated quinolines, which often exhibit enhanced biological properties. google.com The synthesis of quinolines from aniline precursors can be achieved through several named reactions, as detailed in the table below.

Table 1: Key Named Reactions for Quinoline Synthesis from Aniline Precursors

| Name of Reaction | Reactants | General Description |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) | A classic method for the synthesis of quinolines. |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compounds | A widely used method that allows for the synthesis of a variety of substituted quinolines. |

| Combes Quinoline Synthesis | Aniline, β-diketones | A condensation reaction followed by acid-catalyzed cyclization. |

| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone and a compound containing a methylene (B1212753) group alpha to a carbonyl group | A straightforward method for the synthesis of substituted quinolines. |

| Pfitzinger Reaction | Isatin with a carbonyl compound | A method for synthesizing quinoline-4-carboxylic acids. mdpi.com |

While specific examples utilizing this compound in these reactions are not extensively documented in publicly available literature, its structural similarity to other fluorinated anilines suggests its utility as a precursor in analogous transformations. The fluorine atom can influence the regioselectivity of the cyclization and the properties of the resulting heterocyclic products.

Role in the Modular Synthesis of Complex Organic Architectures

The concept of modular synthesis, which involves the assembly of complex molecules from simpler, interchangeable building blocks, is a cornerstone of modern organic chemistry. rsc.orgrsc.org this compound, with its distinct functional groups, is well-suited to serve as a versatile building block in such synthetic strategies. researchgate.netnih.gov

The aniline nitrogen and the aromatic ring of this compound can participate in a variety of cross-coupling reactions, which are fundamental to modular synthesis. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks. The presence of the fluorine atom can also be leveraged to tune the electronic properties of the molecule and to introduce a site for further functionalization.

Potential applications of this compound in modular synthesis include its use in:

Buchwald-Hartwig Amination: The coupling of the aniline nitrogen with aryl halides or triflates to form diarylamines.

Suzuki-Miyaura Coupling: The reaction of a halogenated derivative of this compound with boronic acids to form biaryl compounds.

Heck Reaction: The coupling of a halogenated derivative with alkenes.

These modular approaches are critical in the discovery and development of new pharmaceuticals and functional materials, where the ability to rapidly generate and test a library of related compounds is highly advantageous.

Development of Chiral Ligands and Auxiliaries (if applicable to specific derivatives)

Chiral ligands and auxiliaries are indispensable tools in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. youtube.comrsc.org

While there is no specific information in the reviewed literature on the use of this compound itself as a chiral ligand or auxiliary, its derivatives hold potential in this area. By introducing a chiral center, for example, through the synthesis of a chiral N-propyl derivative or by substitution on the aromatic ring, it is conceivable that new chiral ligands and auxiliaries could be developed.

The development of such chiral molecules from a this compound scaffold could be advantageous due to:

The potential for steric and electronic tuning through modifications of the N-propyl group and the aromatic ring.

The fluorine atom could play a role in modulating the coordination properties of a resulting ligand or the stereodirecting ability of an auxiliary.

The synthesis of chiral amines and their application as auxiliaries is a well-established field, and the exploration of fluorinated aniline derivatives like this compound could lead to the discovery of novel and efficient tools for asymmetric synthesis.

Material Science Applications (e.g., Monomers for Polymer Synthesis, Dye Chemistry)

The unique electronic and physical properties imparted by the fluorine atom make fluorinated organic compounds highly valuable in material science. digitellinc.comman.ac.uk this compound can be envisioned as a monomer or a precursor to monomers for the synthesis of specialty polymers and as a key intermediate in the production of dyes.

In the realm of polymer chemistry, the incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. nih.gov Copolymers of aniline and fluoroaniline (B8554772) have been synthesized and studied for their unique properties. researchgate.net It is plausible that this compound could be used in the synthesis of novel polymers with tailored characteristics for applications in coatings, membranes, and electronic materials.

Aniline and its derivatives have a long and rich history in the synthesis of dyes. wikipedia.orgprintwiki.org The diazotization of the aniline's amino group followed by coupling with a suitable aromatic compound is a fundamental process for producing azo dyes. bloomtechz.comresearchgate.net The color and properties of the resulting dye can be fine-tuned by the substituents on the aniline ring. The presence of the fluorine atom in this compound can be expected to influence the color, lightfastness, and other properties of dyes derived from it.

Table 2: Potential Material Science Applications of this compound

| Application Area | Potential Role of this compound | Desired Properties |

|---|---|---|

| Polymer Synthesis | Monomer or precursor to a monomer | Enhanced thermal stability, chemical resistance, specific optical or electronic properties. |

| Dye Chemistry | Intermediate for azo dyes and other colorants | Specific color, improved lightfastness, and affinity for certain fibers. researchgate.net |

| Organic Electronics | Building block for organic semiconductors or conductors | Tailored electronic properties due to the influence of the fluorine and N-propyl substituents. |

Analytical Chemistry Applications as a Reagent (excluding basic identification)

In analytical chemistry, reagents are sought that can react specifically and selectively with analytes to enable their detection and quantification. The closely related compound, 2-Fluoro-N-methylaniline, has been noted for its use as a reagent in analytical methods. chemimpex.com This suggests that this compound could also find applications in this field beyond its basic role as a chemical standard.

Potential applications as an analytical reagent could include:

Derivatizing Agent: this compound could be used to react with specific functional groups in analyte molecules to enhance their detectability by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly when using a fluorine-sensitive detector.

Indicator Chemistry: The electronic properties of the molecule could be exploited in the design of new pH or redox indicators, where a color change is associated with a change in the chemical environment.

Further research would be needed to explore and validate these potential applications and to develop specific analytical methods based on the reactivity of this compound.

Advanced Research Methodologies and Techniques Applied to 2 Fluoro N Propylaniline Studies

High-Throughput Experimentation in Synthetic Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for the rapid optimization of synthetic transformations by enabling the parallel execution of a large number of experiments. nih.gov This methodology is particularly effective for optimizing the N-alkylation of 2-fluoroaniline (B146934) to produce 2-Fluoro-N-propylaniline. The synthesis typically involves the reaction of 2-fluoroaniline with a propylating agent (e.g., 1-bromopropane (B46711) or propanol) and is influenced by multiple variables, including catalysts, ligands, bases, solvents, and temperature.

HTE workflows utilize microtiter plates (e.g., 96-well plates) where each well serves as a miniature reactor. nih.gov Robotic liquid handlers dispense precise amounts of reactants and reagents, allowing for a systematic exploration of a wide parameter space. For the synthesis of this compound, an HTE screen could be designed to test various palladium or nickel catalysts with a library of phosphine (B1218219) ligands and a range of organic and inorganic bases. researchgate.net

Rapid analysis is key to HTE, with techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allowing for the screening of hundreds of unique reaction conditions in minutes. purdue.edu The data generated from these screens can be used to build a comprehensive understanding of the reaction landscape, identifying optimal conditions for yield and selectivity while minimizing reaction time and material consumption. emolecules.com

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | JohnPhos | K₃PO₄ | Toluene | 85 |

| 2 | Pd(OAc)₂ (2) | Q-Phos | Cs₂CO₃ | Toluene | 92 |

| 3 | Pd(OAc)₂ (2) | Q-Phos | Cs₂CO₃ | Dioxane | 78 |

| 4 | NiCl₂(dppp) (5) | - | t-BuOK | THF | 65 |

| 5 | FeSO₄ (10) | - | NaH | DMF | 45 |

In Situ Spectroscopic Monitoring of Reactions

Understanding reaction mechanisms and kinetics is crucial for rational process optimization. In situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture without the need for sampling, thus preserving the integrity of the system and enabling the detection of transient intermediates. spectroscopyonline.com

For the synthesis of this compound, in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are particularly powerful.

¹⁹F NMR Spectroscopy: The fluorine atom on the aniline (B41778) ring serves as a sensitive probe. The chemical shift of the ¹⁹F nucleus is highly dependent on its electronic environment, which changes as the starting material, 2-fluoroaniline, is converted into the product. nih.gov This allows for precise tracking of reactant consumption and product formation.

In Situ NMR: By placing a reaction vessel directly within the NMR spectrometer, the concentrations of reactants, products, and any observable intermediates can be quantified over time. researchgate.net This data is invaluable for elucidating reaction mechanisms, as demonstrated in studies of iridium-catalyzed amine alkylation where hydride intermediates and the resting state of the catalyst were identified. acs.org

Raman Spectroscopy: This technique can monitor changes in vibrational modes of molecules. nih.gov The formation of the N-propyl bond and the consumption of the primary amine can be tracked by observing characteristic changes in the Raman spectrum, providing complementary kinetic data.

These methods provide a continuous data stream that reveals the true kinetic profile of the reaction, identifies rate-determining steps, and helps to uncover the formation of unstable intermediates that would be missed by traditional offline analysis. acs.org

| Technique | Information Obtained | Key Observable Signals |

|---|---|---|

| In Situ ¹H NMR | Reaction kinetics, quantification of reactants and products. | Appearance of propyl group signals, disappearance of N-H protons. |

| In Situ ¹⁹F NMR | Precise monitoring of reactant consumption and product formation. | Shift in ¹⁹F resonance from 2-fluoroaniline to this compound. |

| In Situ Raman/FT-IR | Structural information, detection of functional group changes. | Disappearance of N-H stretching bands, appearance of C-N stretching bands. |

| Reaction Calorimetry (Coupled) | Thermodynamic data (heat flow). | Exothermic/endothermic events corresponding to reaction stages. |

Advanced Catalysis Design for Specific Transformations

The selective N-monoalkylation of anilines is a significant challenge, as overalkylation to form the tertiary amine is a common side reaction. Advanced catalysis design focuses on creating catalysts with high activity and selectivity for the desired transformation. For producing this compound, this involves catalysts that favor mono-propylation of 2-fluoroaniline.

Recent research has emphasized the move from precious metal catalysts (e.g., palladium, ruthenium) to more sustainable and earth-abundant first-row transition metals like iron, nickel, and manganese. nih.govchemistryviews.org

Pincer Complexes: Manganese pincer complexes have been shown to be highly effective for the N-alkylation of anilines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This process avoids the use of alkyl halides and produces only water as a byproduct. The rigid pincer ligand framework provides high stability and allows for fine-tuning of the catalyst's steric and electronic properties to favor mono-alkylation.

Iron Catalysis: Mild iron-mediated C-H amination methods have been developed that could be adapted for aniline synthesis. organic-chemistry.org Iron(II) salts can catalyze the formation of N-alkylanilines under mild conditions, offering a benign and cost-effective alternative. chemistryviews.org

Zeolite Catalysis: Shape-selective catalysts like zeolites can be used to control selectivity. Acidic zeolites with specific pore sizes (6-8 angstroms) have demonstrated high selectivity for N-alkylation over C-alkylation at specific temperature ranges (250°C to 350°C). google.com

The design of these catalysts often involves computational modeling to predict their activity and selectivity before they are synthesized and tested, accelerating the development of new and improved catalytic systems.

| Catalyst Type | Metal Center | Typical Reaction | Key Advantages |

|---|---|---|---|

| Pincer Complex | Manganese (Mn) | Aniline + Alcohol | High selectivity for mono-alkylation, sustainable metal, atom-economical. nih.gov |

| Simple Salt | Iron (Fe) | Arene C-H Amination | Cost-effective, environmentally benign, simple to handle. chemistryviews.org |

| Complex | Ruthenium (Ru) | Aniline + Alcohol | High activity, well-established "borrowing hydrogen" catalyst. rsc.org |

| Heterogeneous | Zeolite (Si/Al) | Aniline + Alkanol | Shape-selective, recyclable, favors N-alkylation at lower temperatures. google.com |

Mechanochemistry in Synthesis and Reactivity

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This technique often proceeds in the absence of bulk solvent, making it a cornerstone of green chemistry. The N-alkylation of anilines or related nitrogen-containing compounds is well-suited for mechanochemical approaches.

In a typical mechanochemical synthesis of this compound, solid 2-fluoroaniline, a base (like K₂CO₃), and a liquid propylating agent (used in catalytic amounts, a technique known as liquid-assisted grinding or LAG) would be placed in a milling jar with steel balls. The high-energy collisions within the jar provide the activation energy for the reaction. nih.gov

Studies on the mechanochemical N-alkylation of imides have shown that these solvent-free reactions can produce high yields. nih.gov This method avoids the challenges associated with solvent selection, recovery, and waste disposal. Furthermore, mechanochemistry can sometimes lead to different product selectivities compared to solution-phase reactions due to the unique energetic landscape of the solid-state environment. In situ monitoring of mechanochemical reactions can be achieved using techniques like Raman spectroscopy to follow the reaction progress in real-time. beilstein-journals.org

| Parameter | Solution-Phase Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Energy Input | Thermal (Heating/Cooling) | Mechanical (Milling/Grinding) |

| Solvent | Required as bulk medium | Solvent-free or minimal (LAG) nih.gov |

| Reaction Time | Variable (minutes to days) | Often significantly shorter |

| Work-up | Often requires extraction, distillation | Simpler, e.g., direct filtration |

| Environmental Impact | Generates solvent waste | Reduced waste, higher atom economy |

Electrochemical Synthesis and Transformations of Anilines

Electrochemical synthesis uses electrical current to drive chemical reactions, offering a high degree of control over reaction potential and avoiding the need for stoichiometric chemical oxidants or reductants. This field has seen significant advances in the synthesis and transformation of nitrogen-containing compounds. rsc.org

For fluoroanilines, electrochemical methods have been primarily explored for polymerization. The electrochemical oxidation of 2-fluoroaniline, often in combination with aniline, can produce poly(2-fluoroaniline) copolymers. researchgate.net The properties of these conducting polymers can be tuned by controlling the electrochemical parameters, such as the potential scanning range and monomer feed ratio. researchgate.net

While the direct electrochemical synthesis of this compound is less explored, related electrochemical amination reactions provide a blueprint. For instance, the electrochemical amination of alcohols can form C-N bonds under mild conditions. rsc.org A potential electrochemical route to this compound could involve the reaction of 2-fluoroaniline with propanol (B110389) in an electrochemical cell, where the alcohol is oxidized to an electrophilic intermediate that is then trapped by the aniline nucleophile. This approach offers a green and highly tunable method for C-N bond formation.

| Parameter | Role in Synthesis | Example Application |

|---|---|---|

| Working Electrode Potential | Controls the oxidation/reduction of the substrate. | Oxidation of aniline monomers for polymerization. researchgate.net |

| Electrolyte | Provides conductivity and can participate in the reaction. | Acidic solutions to maintain monomer solubility and polymer conductivity. |

| Current Density | Influences the rate of reaction and product morphology. | Controlling the thickness and density of polymer films. |

| Solvent | Solubilizes reactants and electrolyte. | Aqueous or organic solvents depending on substrate solubility. |

| Mediator | Facilitates electron transfer between electrode and substrate. | Redox-active species for indirect electrolysis. |

Future Directions and Emerging Research Avenues for 2 Fluoro N Propylaniline

Development of Novel and More Selective Synthetic Routes

While classical N-alkylation methods can be used to synthesize 2-Fluoro-N-propylaniline from 2-fluoroaniline (B146934), future research will likely focus on developing more efficient, selective, and sustainable synthetic protocols. Traditional methods often suffer from drawbacks like over-alkylation and the use of hazardous reagents.

Emerging strategies could include:

Catalytic N-alkylation: The use of earth-abundant, non-precious metal catalysts, such as those based on nickel or iron, for the direct N-alkylation of 2-fluoroaniline with propanol (B110389) or propyl halides presents a significant area for exploration. researchgate.netchemistryviews.org Such catalytic systems offer the potential for high mono-alkylation selectivity under milder conditions. For instance, a vapor-phase synthesis using a Cu/SiO2 catalyst has been shown to be highly effective for producing N-propylaniline from aniline (B41778) and 1-propanol, a method that could be adapted for its fluorinated analogue. researchgate.net

Green Chemistry Approaches: Research into greener synthetic routes is paramount. This includes employing propanol as a benign alkylating agent (releasing only water as a byproduct), using dimethyl carbonate in the presence of catalysts, or exploring chemoenzymatic cascades in aqueous media. researchgate.netresearchgate.net These methods aim to reduce waste and avoid toxic reagents.

C-H Amination: Advanced strategies like iron-promoted C-H amination could offer novel pathways, although this is more applicable to forming the aniline core itself. organic-chemistry.org However, adapting related C-N bond-forming cross-coupling reactions could provide highly selective routes.

| Method | Alkylating Agent | Potential Advantages | Research Focus |

|---|---|---|---|

| Reductive Amination | Propionaldehyde | High yield, well-established | Development of milder reducing agents |

| Catalytic N-Alkylation | 1-Propanol | High atom economy, green (water byproduct) | Design of selective, non-precious metal catalysts (e.g., Ni, Fe, Cu) researchgate.netresearchgate.net |

| Nucleophilic Substitution | Propyl Bromide/Iodide | Straightforward | Optimization of base and solvent to prevent over-alkylation |

| Chemoenzymatic Cascade | In-situ generated aldehyde | Environmentally benign, high selectivity, aqueous media researchgate.net | Enzyme screening and process optimization |

Exploration of New Reactivity Modes and Catalytic Applications

The reactivity of this compound is dictated by the interplay between the electron-withdrawing fluorine atom and the electron-donating secondary amino group. Future research can harness this unique electronic profile.

Directed C-H Functionalization: The N-propyl group and the fluorine atom can act as directing groups for regioselective C-H functionalization of the aromatic ring. This would allow for the synthesis of complex, polysubstituted aniline derivatives that are otherwise difficult to access.

Polymerization and Material Synthesis: Like other aniline derivatives, this compound could be explored as a monomer for the synthesis of novel conducting polymers. rsc.org The presence of fluorine is expected to modify the electronic properties, solubility, and stability of the resulting polyaniline derivatives, potentially leading to materials with tailored functionalities for applications in sensors or electronic devices. rsc.org

Catalytic Ligand Development: The nitrogen atom can serve as a coordination site for metal centers. Future work could involve designing and synthesizing ligands based on the this compound scaffold for use in homogeneous catalysis. The fluorine atom could tune the electronic properties of the metal center, influencing the catalyst's activity and selectivity.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Structure

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced modeling can provide significant insights.